molecular formula C19H18FN3OS B2957507 ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone CAS No. 2309310-50-5

((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone

Cat. No. B2957507
CAS RN: 2309310-50-5
M. Wt: 355.43
InChI Key: YMCPWAJLGJOFCL-UHFFFAOYSA-N
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Description

The compound ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone is a Tyrosine Kinase 2 (TYK2) inhibitor . TYK2 is a member of the JAK kinase family that regulates signal transduction downstream of receptors for the IL-23/IL-12 pathways and type I interferon family, where it pairs with JAK2 or JAK1 .


Synthesis Analysis

The discovery of this ATP-competitive pyrazolopyrazinyl series of TYK2 inhibitors was accomplished through computational and structurally enabled design starting from a known kinase hinge binding motif .


Molecular Structure Analysis

The molecular structure of this compound is designed to target the TYK2 pseudokinase (JH2) domain . This strategy has led to the discovery of high affinity JH2 ligands and potent allosteric inhibitors of TYK2 .

Scientific Research Applications

Synthesis Techniques

One approach detailed the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and derivatives of 1,3-disubstituted pyrazole-4-carboxaldehyde. These compounds were then screened for antimicrobial activity, with some derivatives showing excellent activity against specific bacterial strains (Puthran et al., 2019).

Antimicrobial Activity

Another study synthesized and evaluated the antibacterial and antifungal activities of novel fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles. Certain compounds exhibited promising activities against bacterial strains such as Staphylococcus aureus and Escherichia coli, while the antifungal activity was modest (Gadakh et al., 2010).

Structural Analysis and Theoretical Studies

Research on the catalyst- and solvent-free synthesis of fluorinated benzamide through microwave-assisted Fries rearrangement provided insights into the regioselective synthesis process and theoretical studies of the prototropy process. This study highlights the efficiency of synthesizing specific fluorinated compounds under catalyst- and solvent-free conditions (Moreno-Fuquen et al., 2019).

Anticancer Potential

The synthesis of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols investigated novel potential antipsychotic agents. This study discovered that certain compounds did not interact with dopamine receptors, similar to antipsychotic drugs, but had an antipsychotic-like profile in behavioral animal tests (Wise et al., 1987).

Mechanism of Action

This compound acts as a selective TYK2 inhibitor, providing an opportunity to treat autoimmune diseases . It achieves high selectivity for TYK2 by targeting the TYK2 pseudokinase (JH2) domain .

Future Directions

This compound has been advanced as a therapeutic in clinical development for the treatment of autoimmune diseases . Its unique mechanism of action and selectivity profile suggest it may offer a differentiated clinical profile compared to currently approved JAK inhibitors .

properties

IUPAC Name

(5-fluoro-1-benzothiophen-2-yl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c20-13-2-5-17-12(8-13)9-18(25-17)19(24)23-14-3-4-15(23)11-16(10-14)22-7-1-6-21-22/h1-2,5-9,14-16H,3-4,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCPWAJLGJOFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=C(S3)C=CC(=C4)F)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

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